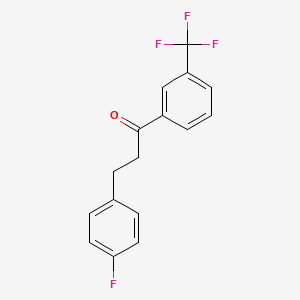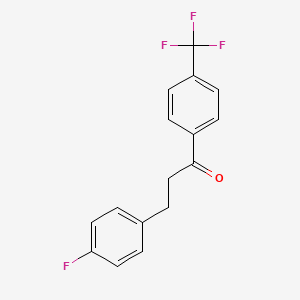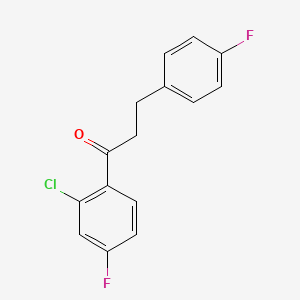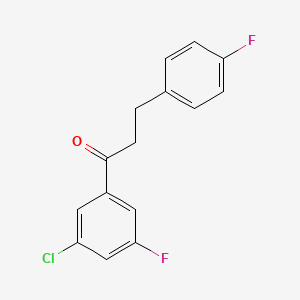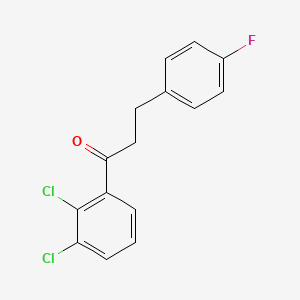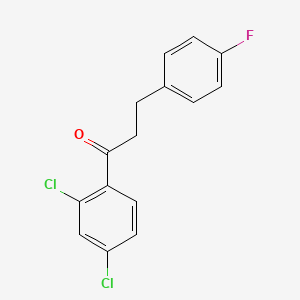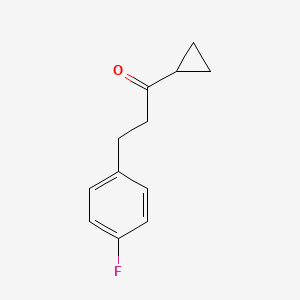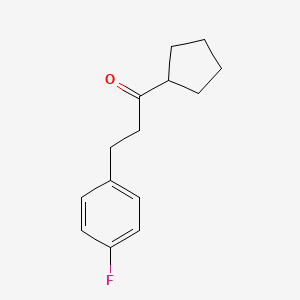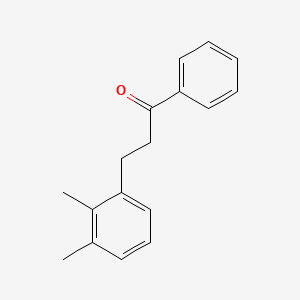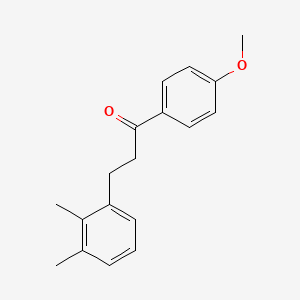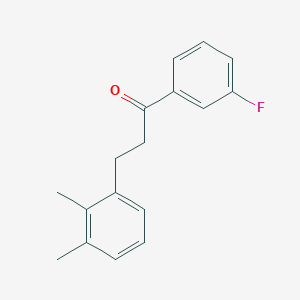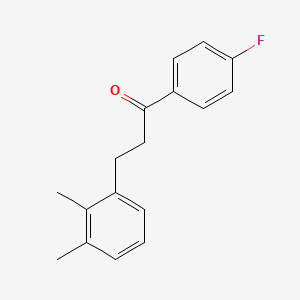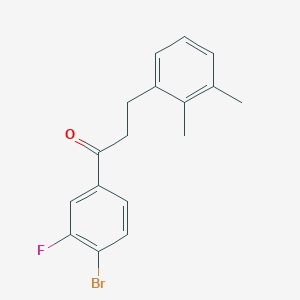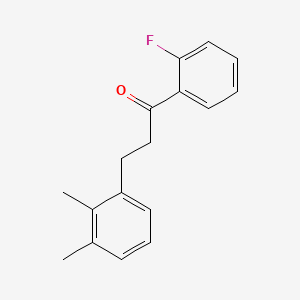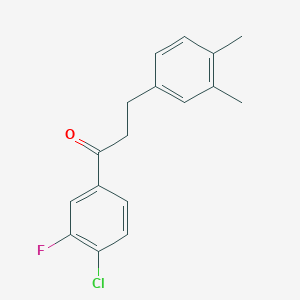
4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and a phenyl group (C6H5). The compound also contains chlorine (Cl) and fluorine (F) atoms, which are halogens, and a ketone functional group (C=O).
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, it might involve a Friedel-Crafts acylation, which is a common method for introducing a ketone functional group onto an aromatic ring. The presence of halogens might be introduced through halogenation reactions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The halogens might undergo nucleophilic substitution reactions, and the ketone group might undergo nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a ketone group might increase its polarity, and the halogens might increase its molecular weight.科学的研究の応用
1. Biological and Pharmacological Effects of Phenolic Compounds
Phenolic compounds like Chlorogenic Acid (CGA) have attracted attention due to their biological and pharmacological effects. CGA, a dietary polyphenol, exhibits antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's speculated to play crucial roles in lipid and glucose metabolism regulation, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
2. Development of Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds are important in the development of chemosensors for detecting various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well documented, indicating the potential for further development and optimization for various scientific and industrial applications (Roy, 2021).
3. Environmental Impact and Removal Techniques
Certain phenolic compounds, like 4-tert-Octylphenol, are known for their environmental presence and endocrine interference. Understanding the environmental impact, removal techniques, and toxicities of such compounds is crucial for developing effective strategies for environmental protection and pollution control (Olaniyan et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed.
将来の方向性
Future research on this compound might involve exploring its potential applications, studying its reactivity under various conditions, and investigating its environmental impact.
Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted on the compound itself.
特性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNHFSCEBSOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644850 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898779-53-8 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

